molecular formula C24H22FN3OS B11196829 2-[4-(4-fluorophenyl)piperazin-1-yl]-1-(10H-phenothiazin-10-yl)ethanone

2-[4-(4-fluorophenyl)piperazin-1-yl]-1-(10H-phenothiazin-10-yl)ethanone

Cat. No.: B11196829
M. Wt: 419.5 g/mol
InChI Key: BXFVGWBVNXUZST-UHFFFAOYSA-N
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Description

2-[4-(4-fluorophenyl)piperazin-1-yl]-1-(10H-phenothiazin-10-yl)ethanone is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a phenothiazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-fluorophenyl)piperazin-1-yl]-1-(10H-phenothiazin-10-yl)ethanone typically involves the reaction of 4-(4-fluorophenyl)piperazine with 10H-phenothiazine-10-ylmethanone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-fluorophenyl)piperazin-1-yl]-1-(10H-phenothiazin-10-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[4-(4-fluorophenyl)piperazin-1-yl]-1-(10H-phenothiazin-10-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4-fluorophenyl)piperazin-1-yl]-1-(10H-phenothiazin-10-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-fluorophenyl)piperazin-1-yl]-1-(10H-phenothiazin-10-yl)ethanone is unique due to its combination of a piperazine ring, fluorophenyl group, and phenothiazine moiety. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C24H22FN3OS

Molecular Weight

419.5 g/mol

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenothiazin-10-ylethanone

InChI

InChI=1S/C24H22FN3OS/c25-18-9-11-19(12-10-18)27-15-13-26(14-16-27)17-24(29)28-20-5-1-3-7-22(20)30-23-8-4-2-6-21(23)28/h1-12H,13-17H2

InChI Key

BXFVGWBVNXUZST-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C5=CC=C(C=C5)F

Origin of Product

United States

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